molecular formula C8H17N3O2 B593729 2-(2-acetamidopropylamino)-N-methylacetamide CAS No. 137937-98-5

2-(2-acetamidopropylamino)-N-methylacetamide

Cat. No.: B593729
CAS No.: 137937-98-5
M. Wt: 187.243
InChI Key: PHVIQRQQDJCZQK-UHFFFAOYSA-N
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Description

2-(2-acetamidopropylamino)-N-methylacetamide is a chemical compound with a complex structure that includes an acetamide group, a propyl chain, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidopropylamino)-N-methylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methylglycinamide with 2-acetamidopropyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamidopropylamino)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-(2-acetamidopropylamino)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-acetamidopropylamino)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(2-acetamidopropyl)dithiocarbamate: Contains a dithiocarbamate group instead of a glycinamide moiety.

    N-(2-acetamidopropyl)acetamide: Lacks the N-methyl group present in 2-(2-acetamidopropylamino)-N-methylacetamide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

137937-98-5

Molecular Formula

C8H17N3O2

Molecular Weight

187.243

IUPAC Name

2-(2-acetamidopropylamino)-N-methylacetamide

InChI

InChI=1S/C8H17N3O2/c1-6(11-7(2)12)4-10-5-8(13)9-3/h6,10H,4-5H2,1-3H3,(H,9,13)(H,11,12)

InChI Key

PHVIQRQQDJCZQK-UHFFFAOYSA-N

SMILES

CC(CNCC(=O)NC)NC(=O)C

Synonyms

Acetamide, 2-[[2-(acetylamino)propyl]amino]-N-methyl-

Origin of Product

United States

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